molecular formula C9H8N2O3 B6588140 3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one CAS No. 1820718-44-2

3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one

Cat. No. B6588140
CAS RN: 1820718-44-2
M. Wt: 192.17 g/mol
InChI Key: QFJMAJZTMLXACD-UHFFFAOYSA-N
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Description

3-(Hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one, also known as 3-(Hydroxyimino)-5-methoxyindole, is a heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that is used in many different forms, including as a reagent, an intermediate, and a drug. 3-(Hydroxyimino)-5-methoxyindole has been the subject of much research, and has been utilized in the synthesis of many compounds. Its unique properties have made it a valuable tool in the laboratory, and it has been used in a number of scientific research applications.

Scientific Research Applications

3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one(Hydroxyimino)-5-methoxyindole has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of compounds such as indole derivatives, quinolines, and benzimidazoles. In addition, 3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one(hydroxyimino)-5-methoxyindole has been used as a reagent in the synthesis of peptides, peptidomimetics, and other compounds.

Mechanism of Action

The mechanism of action of 3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one(hydroxyimino)-5-methoxyindole is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This inhibition of tyrosinase leads to a decrease in the production of melanin, which can be beneficial in the treatment of certain skin conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one(hydroxyimino)-5-methoxyindole are not yet fully understood. However, the compound has been shown to have a number of beneficial effects, including the inhibition of tyrosinase, which can lead to a decrease in the production of melanin. In addition, 3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one(hydroxyimino)-5-methoxyindole has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one(hydroxyimino)-5-methoxyindole in laboratory experiments has a number of advantages. The compound is relatively stable and can be used in a variety of reactions. In addition, it is relatively easy to synthesize and is readily available from a variety of sources. However, the compound is relatively expensive and can be toxic if not handled properly.

Future Directions

The potential applications of 3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one(hydroxyimino)-5-methoxyindole are vast, and there are a number of future directions that could be explored. For example, further research could be conducted into the biochemical and physiological effects of the compound, as well as its potential use in the synthesis of pharmaceuticals and agrochemicals. In addition, research could be conducted into the potential use of 3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one(hydroxyimino)-5-methoxyindole in the treatment of various diseases and conditions. Finally, research could be conducted into the potential use of the compound as an inhibitor of tyrosinase, which could lead to new treatments for skin conditions.

Synthesis Methods

3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one(Hydroxyimino)-5-methoxyindole can be synthesized in a variety of ways, depending on the desired end product. The most common method involves the condensation of an aromatic aldehyde and an aromatic amine in the presence of a base and an oxidizing agent. This method produces the desired product in a single step, and is often used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Other methods of synthesis involve the use of a Grignard reagent, a Wittig reaction, and a Ullmann reaction.

properties

IUPAC Name

5-methoxy-3-nitroso-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(11-13)9(12)10-7/h2-4,10,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJMAJZTMLXACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419876, DTXSID601292339
Record name (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indol-2-ol, 5-methoxy-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one

CAS RN

1820718-44-2, 109103-45-9
Record name 1H-Indol-2-ol, 5-methoxy-3-nitroso-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820718-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3Z)-3-(hydroxyimino)-5-methoxy-2,3-dihydro-1H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indol-2-ol, 5-methoxy-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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